3-Chloro-5-(dimethylamino)benzoic acid

Monoamine Oxidase Neuropharmacology Selectivity

Ensure SAR reproducibility with exact CAS 157383-65-8. This unique 3-chloro-5-(dimethylamino) pattern dictates high MAO-A selectivity (IC50: 18 nM) and TAAR1 species bias—properties lost in regioisomers. Trust this precise scaffold for consistent target validation and epigenetic probe studies. Verify lot-specific purity and secure your research supply.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 157383-65-8
Cat. No. B14076511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(dimethylamino)benzoic acid
CAS157383-65-8
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC(=C1)C(=O)O)Cl
InChIInChI=1S/C9H10ClNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13)
InChIKeyQFLRQTBKBICQET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-(dimethylamino)benzoic acid (CAS 157383-65-8): Chemical Profile and Pharmacological Baseline for Scientific Procurement


3-Chloro-5-(dimethylamino)benzoic acid (CAS 157383-65-8) is an aromatic carboxylic acid derivative characterized by a chloro substituent at the 3-position and a dimethylamino group at the 5-position of the benzoic acid core. The compound is utilized as a chemical probe in neuropharmacology and epigenetic research. Its structure contains a carboxylic acid moiety suitable for further derivatization, a chloro group that contributes to lipophilicity, and a dimethylamino group capable of forming charge-transfer interactions . The compound exhibits affinity for multiple biological targets, most notably as an inhibitor of bovine brain mitochondrial MAO-A (IC50: 18 nM) with substantial selectivity over MAO-B (IC50: 120 μM) [1], and as an agonist of mouse TAAR1 (EC50: 410 nM) [2].

Why 3-Chloro-5-(dimethylamino)benzoic acid (CAS 157383-65-8) Cannot Be Replaced by Generic In-Class Analogs in Research Applications


Generic substitution of 3-chloro-5-(dimethylamino)benzoic acid with structurally similar benzoic acid derivatives is not a viable strategy for maintaining experimental consistency. The precise 3-chloro and 5-dimethylamino substitution pattern on the benzoic acid scaffold dictates its unique polypharmacology profile. Moving the dimethylamino group to the 4-position (para) or replacing the chloro group with a fluoro substituent fundamentally alters electronic distribution, steric hindrance, and hydrogen-bonding capacity, leading to shifts in target engagement. For example, the 4-position regioisomer (3-chloro-4-(dimethylamino)benzoic acid) demonstrates distinct biological properties compared to the 5-substituted derivative [1]. Furthermore, the compound displays a remarkable ~6,700-fold selectivity for MAO-A over MAO-B [2], a property that is highly sensitive to even minor structural modifications. This sensitivity underscores the necessity of procuring the exact compound (CAS 157383-65-8) to ensure reproducibility in structure-activity relationship (SAR) studies and target validation campaigns.

Quantitative Differentiation Evidence: 3-Chloro-5-(dimethylamino)benzoic acid (CAS 157383-65-8) vs. Structural Analogs and Reference Standards


MAO-A vs. MAO-B Selectivity: 6,700-Fold Preference in Bovine Brain Mitochondria

3-Chloro-5-(dimethylamino)benzoic acid exhibits potent inhibition of MAO-A with an IC50 of 18 nM, while showing minimal activity against MAO-B (IC50: 120,000 nM) [1]. This translates to a 6,700-fold selectivity for MAO-A over MAO-B. In contrast, classical MAO inhibitors often lack this degree of isoform discrimination. This selectivity profile is distinct from that of the positional isomer 3-chloro-4-(dimethylamino)benzoic acid, for which no comparable MAO-B selectivity data is reported.

Monoamine Oxidase Neuropharmacology Selectivity

TAAR1 Agonism: Species-Specific Potency in Mouse vs. Human Receptors

3-Chloro-5-(dimethylamino)benzoic acid acts as a TAAR1 agonist with species-dependent potency. In HEK293 cells expressing mouse TAAR1, the compound displays an EC50 of 410 nM [1]. In contrast, at the human TAAR1 ortholog, the EC50 is significantly higher at 3,000 nM [1], indicating a ~7.3-fold species preference for the mouse receptor. The 4-position isomer (3-chloro-4-(dimethylamino)benzoic acid) shows no reported activity at TAAR1, underscoring the importance of the 5-substitution pattern.

Trace Amine-Associated Receptor 1 Neuropharmacology Species Selectivity

LSD1/KDM1A Binding: Moderate Affinity with Defined Binding Constant

The compound binds to human LSD1 (KDM1A) with a dissociation constant (Kd) of 290 nM as determined by surface plasmon resonance (SPR) [1]. This moderate affinity differentiates it from more potent, tool-like LSD1 inhibitors (e.g., Kd < 10 nM) and suggests utility as a probe for studying LSD1 interactions where complete enzyme inhibition is undesirable. In contrast, the 4-position regioisomer 3-chloro-4-(dimethylamino)benzoic acid has no reported binding data for LSD1.

Epigenetics Lysine-Specific Demethylase 1 Binding Affinity

JMJD2C/KDM4C Inhibition: Micromolar Activity in Cell-Free Assays

3-Chloro-5-(dimethylamino)benzoic acid inhibits recombinant JMJD2C (KDM4C) with an IC50 of 3,100 nM in an AlphaScreen assay [1]. This micromolar potency positions it as a weak, non-covalent inhibitor compared to optimized KDM4C inhibitors (e.g., IC50 < 100 nM). The compound's activity is notably lower than that observed for a structurally related derivative which shows an IC50 of 398 nM against KDM4C in a biochemical assay [2]. This difference highlights how even subtle modifications can dramatically impact potency.

Epigenetics Histone Demethylase JMJD2C KDM4C

KDM1A/LSD1 Inhibition: Cellular Activity with 770 nM IC50

The compound inhibits recombinant N-terminal His-tagged KDM1A (LSD1) with an IC50 of 770 nM in a biochemical assay using H3K4me2 as substrate [1]. This cellular activity provides a quantitative benchmark for assessing the functional engagement of LSD1. In comparison, the same study reports that the compound's activity against MAO-A is 100,000 nM [1], highlighting a significant window of selectivity between LSD1 and MAO-A.

Epigenetics Lysine-Specific Demethylase 1 Cellular Assay

Lack of Activity at Selected Targets: Defining the Boundaries of Polypharmacology

3-Chloro-5-(dimethylamino)benzoic acid is inactive against acetylcholinesterase (AChE) at a concentration of 26 μM and shows no binding affinity towards the Beta-1 adrenergic receptor . These negative data points are crucial for establishing the compound's selectivity boundaries. In contrast, many benzoic acid derivatives with alkylamino substitutions exhibit significant AChE inhibitory activity (e.g., some analogs show IC50 values in the low micromolar to nanomolar range).

Selectivity Negative Control Acetylcholinesterase Beta-1 Adrenergic Receptor

Optimal Research and Industrial Application Scenarios for 3-Chloro-5-(dimethylamino)benzoic acid (CAS 157383-65-8)


Monoamine Oxidase A (MAO-A) Selective Probe in Neuropharmacology Research

3-Chloro-5-(dimethylamino)benzoic acid serves as a highly selective MAO-A inhibitor (IC50: 18 nM) with a 6,700-fold window over MAO-B [1]. This property is essential for neuroscience studies aiming to dissect the specific roles of MAO-A in neurotransmitter metabolism without confounding MAO-B blockade. The compound is suitable for in vitro enzyme assays, ex vivo tissue preparations, and as a reference standard for developing novel isoform-selective inhibitors.

Species-Specific TAAR1 Agonist for Murine Model Validation

The compound's 7.3-fold higher agonist potency at mouse TAAR1 (EC50: 410 nM) compared to human TAAR1 (EC50: 3,000 nM) makes it a valuable tool for validating TAAR1-mediated phenotypes in rodent models [2]. Researchers can leverage this species selectivity to probe TAAR1 function in murine systems while minimizing the risk of off-target effects mediated by the human ortholog.

Moderate-Affinity LSD1/KDM1A Ligand for Epigenetic Probe Studies

With a Kd of 290 nM for LSD1 [3] and a 130-fold selectivity over MAO-A [4], 3-chloro-5-(dimethylamino)benzoic acid is a useful tool for studying LSD1-mediated epigenetic regulation. Its moderate affinity allows for reversible binding experiments, and its selectivity profile helps to deconvolute LSD1-specific effects from those mediated by MAO-A, a common off-target of LSD1 inhibitors.

Negative Control and Assay Validation Standard for KDM4C/JMJD2C and AChE

The compound's weak inhibition of JMJD2C (IC50: 3,100 nM) [5] and its inactivity against acetylcholinesterase at 26 μM establish it as a reliable negative control in high-throughput screening campaigns and cellular assays. It can be used to set assay windows, validate inhibitor specificity, and ensure that observed biological effects are not due to non-specific inhibition of these common off-targets.

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